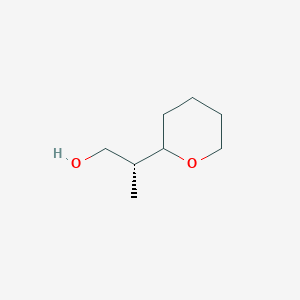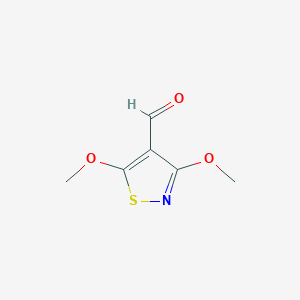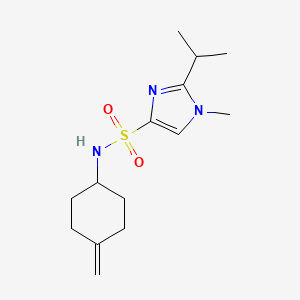![molecular formula C24H29N5O4 B2521260 5-éthoxy-6-éthyl-1-méthyl-3-(2-oxo-2-(4-phénylpiperazin-1-yl)éthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005297-65-3](/img/structure/B2521260.png)
5-éthoxy-6-éthyl-1-méthyl-3-(2-oxo-2-(4-phénylpiperazin-1-yl)éthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives is described in the provided papers. For instance, the synthesis of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves treating a precursor with ethyl iodide . Another method involves cyclization of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate to produce a related compound . Similarly, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position involves C5-alkylation or cyclization, followed by alkylation with a phosphonate group and subsequent reactions to introduce various substituents . These methods could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant positions on the pyrimidine ring.
Molecular Structure Analysis
X-ray analysis has been used to confirm the structures of related compounds, such as 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This technique could similarly be employed to determine the molecular structure of the compound , ensuring that the desired substituents are present and correctly positioned. The presence of a phenylpiperazine moiety in the compound suggests potential interactions with biological targets, as this functional group is often seen in molecules with neurological activity.
Chemical Reactions Analysis
The related compounds have been subjected to various chemical reactions to introduce different functional groups. For example, reaction with elemental bromine, N-chloro-, or N-iodosuccinimide can introduce halogen substituents into the pyrimidine ring . These reactions are important for modifying the biological activity of the compounds. The compound may also undergo similar reactions, allowing for the introduction of additional functional groups or for the modification of existing ones to alter its properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer from related compounds that such properties would likely include solubility in organic solvents, potential for crystallization (as evidenced by X-ray analysis), and the presence of multiple functional groups that could affect its reactivity and interaction with biological targets . The carbon-13 chemical shift values mentioned for related compounds could provide insights into the electronic environment of the carbon atoms in the compound, which is useful for understanding its chemical behavior .
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
- Potentiel anticancéreux: Les dérivés de la 6-méthylcoumarine ont été étudiés pour leur activité antitumorale. Les chercheurs explorent leur capacité à inhiber la croissance des cellules cancéreuses et à induire l'apoptose .
Sondes fluorescentes et agents d'imagerie
- Propriétés de fluorescence: La 6-méthylcoumarine présente une fluorescence lors de l'excitation. Les scientifiques l'utilisent comme sonde fluorescente pour visualiser les processus cellulaires, la localisation des protéines et la distribution des médicaments dans les cellules vivantes .
Antiseptique et utilisation historique
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-ethoxy-6-ethyl-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-4-17-15-25-22-20(21(17)33-5-2)23(31)29(24(32)26(22)3)16-19(30)28-13-11-27(12-14-28)18-9-7-6-8-10-18/h6-10,15H,4-5,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYPPCKLQGFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)


![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)
![2-6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B2521183.png)

![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)
![methyl 2-(9-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2521187.png)
![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)


![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
